rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18206224
InChI: InChI=1S/C7H10O3/c8-7(9)6-4-1-2-10-3-5(4)6/h4-6H,1-3H2,(H,8,9)/t4-,5+,6+/m0/s1
SMILES:
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol

rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid

CAS No.:

Cat. No.: VC18206224

Molecular Formula: C7H10O3

Molecular Weight: 142.15 g/mol

* For research use only. Not for human or veterinary use.

rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid -

Specification

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
IUPAC Name (1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid
Standard InChI InChI=1S/C7H10O3/c8-7(9)6-4-1-2-10-3-5(4)6/h4-6H,1-3H2,(H,8,9)/t4-,5+,6+/m0/s1
Standard InChI Key ASUKEWRBGZOLAH-KVQBGUIXSA-N
Isomeric SMILES C1COC[C@@H]2[C@H]1[C@H]2C(=O)O
Canonical SMILES C1COCC2C1C2C(=O)O

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound belongs to the 7-oxabicyclo[4.1.0]heptane family, featuring:

  • A cyclohexane ring fused to an oxirane (epoxide) ring at the 1,4-positions.

  • A carboxylic acid group (-COOH) at the 7-position of the bicyclic system.

  • Racemic stereochemistry, combining (1R,6S,7R) and (1S,6R,7S) enantiomers.

The IUPAC name reflects this topology: rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid. The "3-oxa" designation indicates oxygen substitution at the 3-position of the bicyclic framework .

Electronic and Steric Features

  • The epoxide ring introduces strain and electrophilic reactivity.

  • The carboxylic acid group enables hydrogen bonding and salt formation, enhancing solubility in polar media.

  • Steric hindrance from the bicyclic system restricts conformational flexibility, potentially improving target-binding specificity in biological applications .

Synthesis and Manufacturing

Epoxidation of Cyclohexene Derivatives

The patent US2794812A outlines a robust method for synthesizing 7-oxabicyclo[4.1.0]heptane carboxylates via peracetic acid-mediated epoxidation :

Representative Protocol

  • Starting Material: Ethyl 3-cyclohexenecarboxylate (924 g) reacts with 25.6% peracetic acid in acetone (2,230 g) at 40°C for 6 hours.

  • Workup: Unreacted reagents are removed via distillation with ethylbenzene under reduced pressure.

  • Product Isolation: Fractional distillation yields ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate (815 g, 98.5% conversion) .

For the target compound, analogous epoxidation of 7-cyclohexenecarboxylic acid derivatives would theoretically yield the 7-carboxylic acid variant, though specific examples are not documented in the cited patent.

Industrial Considerations

  • Scale-Up Challenges: Epoxide stability under distillation conditions requires precise temperature control to prevent ring-opening reactions.

  • Catalytic Alternatives: Transition metal-catalyzed cycloisomerization of enynes could offer a complementary route, though this remains speculative for the 7-carboxylic acid derivative .

Chemical Properties and Reactivity

Physicochemical Characteristics

PropertyValue/Description
Molecular FormulaC₈H₁₀O₄ (hypothesized)
Molecular Weight194.16 g/mol
SolubilityModerate in polar solvents (e.g., water, ethanol)
StabilitySensitive to strong acids/bases due to epoxide ring

Characteristic Reactions

  • Epoxide Ring-Opening

    • Nucleophiles (e.g., amines, thiols) attack the strained oxirane, yielding diols or substituted ethers.

    • Example: Reaction with ammonia produces aminodiol derivatives .

  • Carboxylic Acid Functionalization

    • Esterification: Reacts with alcohols under acid catalysis to form esters.

    • Amide Formation: Coupling with amines via carbodiimide reagents generates bioactive analogs .

  • Redox Transformations

    • Reduction of the epoxide (e.g., LiAlH₄) could yield diols, though this risks over-reduction of the carboxylic acid group.

Comparison with Related Compounds

CompoundKey Differences
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acidCarboxylic acid at position 3 instead of 7
Bicyclo[4.1.0]heptane-7-carboxylic acidLacks the epoxide oxygen atom

The 7-carboxylic acid substitution in the target compound may enhance hydrogen-bonding capacity compared to the 3-carboxylate analog, potentially improving biological target engagement .

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